molecular formula C13H18N2O4S B13963201 N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B13963201
M. Wt: 298.36 g/mol
InChI Key: AYLPSPHGQPQJKI-UHFFFAOYSA-N
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Description

N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropyl group, a nitro group, and a methanesulfonamide group attached to a dihydroindenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the dihydroindenyl intermediate This intermediate can be synthesized through a series of reactions, including nitration, reduction, and sulfonation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)amine
  • N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)carboxamide
  • N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)thiourea

Uniqueness

N-isopropyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

1-(4-nitro-2,3-dihydro-1H-inden-2-yl)-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C13H18N2O4S/c1-9(2)14-20(18,19)8-10-6-11-4-3-5-13(15(16)17)12(11)7-10/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

AYLPSPHGQPQJKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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